Home > Products > Building Blocks P634 > 4-Tert-butyl-3-methoxybenzoic acid
4-Tert-butyl-3-methoxybenzoic acid - 79822-46-1

4-Tert-butyl-3-methoxybenzoic acid

Catalog Number: EVT-347677
CAS Number: 79822-46-1
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-Tert-butyl-3-methoxybenzoic acid is a chemical compound with the molecular formula C12H16O3 . It has an average mass of 208.254 Da and a monoisotopic mass of 208.109940 Da . The systematic name for this compound is 3-Methoxy-4-(2-methyl-2-propanyl)benzoic acid .

Molecular Structure Analysis

The molecular structure of 4-Tert-butyl-3-methoxybenzoic acid consists of a benzoic acid group with a tert-butyl group and a methoxy group attached to the benzene ring . The InChI code for this compound is 1S/C12H16O3/c1-12(2,3)9-6-5-8(11(13)14)7-10(9)15-4/h5-7H,1-4H3,(H,13,14) .

Physical And Chemical Properties Analysis

4-Tert-butyl-3-methoxybenzoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 334.7±35.0 °C at 760 mmHg, and a flash point of 125.2±19.4 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its water solubility at 25°C is estimated to be 19.86 mg/L .

Hydrazide-hydrazones of 4-Tert-butylbenzoic acid

Compound Description: This class of compounds is structurally similar to 4-Tert-butyl-3-methoxybenzoic acid, with a hydrazide-hydrazone moiety replacing the carboxylic acid group. These compounds were found to have promising antibacterial activity against Bacillus spp, with some exhibiting higher activity than commonly used antibiotics like cefuroxime and ampicillin. []

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid (Fenozan Acid)

Compound Description: This compound is a metabolite of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants, which are structurally related to 4-Tert-butyl-3-methoxybenzoic acid. It is identified as a potential urinary biomarker for human exposure to these antioxidants. []

4-Tert-butyl-[3-(2-chloroethyl)ureido]benzene

Compound Description: This compound is a novel antineoplastic agent that displays cytotoxic and antineoplastic activities. It shares the 4-tert-butylbenzene structure with 4-Tert-butyl-3-methoxybenzoic acid but lacks the methoxy and carboxylic acid groups. [] It interacts with phosphatidylcholine bilayers, suggesting its potential interaction with cell membranes. []

4-tert-Butyl-1,1-dimethylindan and 7-tert-Butyl-3,3-dimethyl-1-indanone

Compound Description: These compounds are isomers formed during the synthesis of 4-tert-butyl-1,1-dimethylindan. They are structurally distinct from 4-Tert-butyl-3-methoxybenzoic acid but highlight the potential for different isomer formation during chemical synthesis with a tert-butyl substituent present. []

Overview

4-Tert-butyl-3-methoxybenzoic acid is an organic compound classified as a benzoic acid derivative. It features a tert-butyl group and a methoxy group attached to the benzene ring, which influences its chemical properties and potential applications. The compound is recognized for its role in various chemical syntheses and biological evaluations, particularly in medicinal chemistry.

Source

The compound can be synthesized from starting materials such as 4-tert-butyl-3-methoxybenzaldehyde or similar derivatives. Its synthesis has been documented in various scientific literature, highlighting different methods and reaction pathways used to obtain it.

Classification

4-Tert-butyl-3-methoxybenzoic acid falls under the category of aromatic carboxylic acids. Its systematic name reflects its structural components: a benzoic acid core with tert-butyl and methoxy substituents.

Synthesis Analysis

Methods

The synthesis of 4-tert-butyl-3-methoxybenzoic acid can be achieved through several methods:

  1. Direct Synthesis from Methyl Esters: One common approach involves the hydrolysis of methyl 4-tert-butyl-3-methoxybenzoate using lithium hydroxide in a suitable solvent like dioxane at elevated temperatures. This method typically yields good purity and efficiency .
  2. Grignard Reagent Method: Another method involves the reaction of a Grignard reagent with a suitable carbonyl compound followed by acidification to yield the desired carboxylic acid .

Technical Details

In one documented synthesis, methyl 4-tert-butyl-3-methoxybenzoate is treated with lithium hydroxide in dioxane at temperatures ranging from room temperature to 60 degrees Celsius, leading to the formation of 4-tert-butyl-3-methoxybenzoic acid with an approximate yield of 65% .

Molecular Structure Analysis

Structure

The molecular formula for 4-tert-butyl-3-methoxybenzoic acid is C12H16O3C_{12}H_{16}O_3, with a molecular weight of approximately 208.25 g/mol. The structure features:

  • A benzene ring
  • A tert-butyl group at the para position
  • A methoxy group at the meta position
  • A carboxylic acid functional group (-COOH)

Data

The compound's structure can be visualized using molecular modeling software, revealing the spatial arrangement of atoms and functional groups that contribute to its reactivity and interactions.

Chemical Reactions Analysis

Reactions

4-Tert-butyl-3-methoxybenzoic acid participates in various chemical reactions typical of carboxylic acids, including:

  1. Esterification: Reacting with alcohols to form esters.
  2. Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  3. Nucleophilic Substitution: The methoxy group can undergo substitution reactions.

Technical Details

In synthetic applications, the compound can serve as an intermediate in the production of more complex molecules, particularly in pharmaceutical chemistry where modifications to the carboxylic acid or methoxy groups can yield novel bioactive compounds .

Mechanism of Action

Process

The mechanism of action for 4-tert-butyl-3-methoxybenzoic acid primarily relates to its interactions within biological systems:

  1. Tyrosine Kinase Inhibition: Recent studies have shown that derivatives of this compound can act as inhibitors at allosteric sites on tyrosine kinases, which are crucial for cell signaling pathways involved in cancer progression .
  2. Antioxidant Activity: The presence of tert-butyl and methoxy groups may enhance its electron-donating ability, contributing to antioxidant properties.

Data

In vitro studies suggest that modifications to the structure can significantly affect potency and selectivity against specific targets within cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Reported melting point ranges around 164°C.
  • Solubility: Soluble in organic solvents like ethanol and dioxane but less soluble in water due to its hydrophobic tert-butyl group.

Chemical Properties

  • Reactivity: Exhibits typical reactivity of carboxylic acids, including acidity and potential for forming salts.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

4-Tert-butyl-3-methoxybenzoic acid has several applications:

  1. Pharmaceutical Development: Used as an intermediate in synthesizing drugs targeting specific biological pathways.
  2. Research Tool: Serves as a model compound for studying structure-activity relationships in medicinal chemistry.
  3. Antioxidant Studies: Investigated for potential health benefits related to oxidative stress mitigation.
Synthesis and Molecular Design of 4-Tert-butyl-3-methoxybenzoic Acid Derivatives

Rational Design Strategies for Allosteric EGFR Tyrosine Kinase Inhibition

The molecular design of 4-(tert-butyl)-3-methoxybenzoic acid derivatives represents a strategic approach to overcoming limitations of conventional EGFR inhibitors. Overexpression of epidermal growth factor receptor (EGFR) drives uncontrolled cell proliferation in cancers like lung adenocarcinoma (A549), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116). Traditional ATP-competitive tyrosine kinase inhibitors (TKIs) frequently develop resistance through EGFR mutations (e.g., T790M) or chemoresistance mechanisms. This necessitated targeting the evolutionarily conserved allosteric site—a distinct pocket outside the ATP-binding domain that regulates kinase conformation through modulator binding [1] [6].

Molecular docking studies revealed that 4-(tert-butyl)-3-methoxybenzoic acid serves as an optimal scaffold for allosteric inhibition due to its structural complementarity with the hydrophobic cleft adjacent to the αC-helix in the EGFR kinase domain. The tert-butyl group provides steric bulk that enhances hydrophobic interactions with residues like Leu718 and Val726, while the methoxy group participates in hydrogen bonding with Asp855 in the allosteric pocket. This binding induces a conformational shift that stabilizes the kinase in an inactive state, preventing asymmetric dimerization essential for activation [1] [7].

Advanced computational techniques, including molecular dynamics (MD) simulations spanning >100 ns, demonstrated that derivatives like compound 3d and 3e achieve superior binding stability (ΔG = -12.3 kcal/mol and -11.9 kcal/mol, respectively) compared to first-generation inhibitors. The simulations revealed low root-mean-square deviation (RMSD) values (<2 Å), confirming minimal protein backbone distortion upon ligand binding. These derivatives maintained high binding affinity against clinically relevant mutants, including T790M and L858R, by bypassing steric clashes induced by gatekeeper mutations [1] [6].

Table 1: Molecular Docking and Dynamics Parameters of Key Derivatives

CompoundDocking Score (ΔG, kcal/mol)RMSD (Å)Key Binding InteractionsTargeted Residues
3d-12.31.78H-bond, π-π stacking, hydrophobicAsp855, Leu718, Val726
3e-11.91.82H-bond, hydrophobicAsp855, Leu704, Val726
Reference*-9.22.45H-bondMet793, Thr854

Reference: First-generation ATP-competitive inhibitor (e.g., Gefitinib)

Functionalization with Carbothioamide, Triazole, and Oxadiazole Moieties

Strategic functionalization of the 4-(tert-butyl)-3-methoxybenzoic acid core through carboxamide linkage enabled the development of three pharmacologically active heterocyclic series: carbothioamides (3a-e), triazoles (4a-d), and oxadiazoles (5). These moieties were selected for their hydrogen-bonding capabilities, metabolic resistance, and ability to modulate electronic properties [1] [5].

Carbothioamide Derivatives (3a-e): Synthesized via condensation of 4-(tert-butyl)-3-methoxybenzoyl chloride with substituted thiosemicarbazides. Compounds 3d and 3e—bearing electron-withdrawing chloro and trifluoromethyl groups—exhibited the highest potency. The thiocarbonyl group acted as a hydrogen-bond acceptor, enhancing interactions with Asp855, while the aryl substituents enabled π-stacking with Phe723. In vitro evaluation against A549, HepG2, and HCT-116 cell lines revealed IC₅₀ values of 0.98 µM, 1.24 µM, and 1.07 µM for 3d, respectively, outperforming earlier analogs [1].

Triazole Derivatives (4a-d): Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-(tert-butyl)-3-methoxybenzoic acid propargyl ester and aryl azides. The triazole ring improved aqueous solubility (logP reduction by 0.3–0.5 units) and participated in dipole-dipole interactions with the kinase's Gly719. Though slightly less potent than carbothioamides, 4c (with p-fluorophenyl) showed excellent selectivity for cancer cells over normal fibroblasts [1] [9].

Oxadiazole Derivatives (5): Cyclodehydration of N-acylhydrazides using phosphorus oxychloride yielded the oxadiazole analog. The 1,3,4-oxadiazole moiety acted as a bioisostere for ester groups, resisting esterase-mediated hydrolysis. This ring system enhanced π-stacking capacity and provided metabolic stability via its mesoionic character. Kinase inhibition assays confirmed 5 suppressed EGFR phosphorylation at 1.5 µM, comparable to reference allosteric inhibitors [1] [2].

Table 2: Biological Activities of Key Heterocyclic Derivatives

CompoundCore MoietyIC₅₀ (µM) A549IC₅₀ (µM) HepG2IC₅₀ (µM) HCT-116EGFR Kinase Inhibition (%)
3dCarbothioamide0.981.241.0792.3
3eCarbothioamide1.151.411.3289.7
4cTriazole1.872.012.1384.5
5Oxadiazole1.521.781.6588.2

Optimization of Pharmacokinetic Profiles in Derivative Synthesis

Pharmacokinetic optimization focused on enhancing solubility, metabolic stability, and membrane permeability while retaining allosteric binding affinity. The carboxylic acid group in 4-(tert-butyl)-3-methoxybenzoic acid inherently contributed to pH-dependent solubility but required balancing with permeability. Functionalization with heterocycles addressed this through strategic modulation of lipophilicity and hydrogen-bonding capacity [1] [2].

Carbothioamides 3d and 3e demonstrated favorable ADME profiles: aqueous solubility (logS = -4.2) aligned with oral bioavailability, and human microsomal stability (>85% remaining after 60 minutes). MD simulations confirmed these derivatives maintained low polar surface area (PSA < 90 Ų), facilitating membrane permeation. Plasma protein binding, assessed via equilibrium dialysis, was moderate (PPB = 78–82%), suggesting sufficient free fraction for therapeutic activity [1].

For oxadiazole derivatives, replacing amide bonds with 1,3,4-oxadiazole rings (as in 5) significantly improved metabolic stability. Rat liver microsome assays showed 15-fold lower clearance compared to amide analogs, attributed to resistance to cytochrome P450 3A4-mediated oxidation. This modification also enhanced solubility at physiological pH (268 µM for dichlorophenyl-substituted analogs) while retaining nanomolar EGFR affinity. In rat PK studies, oxadiazole derivatives exhibited extended half-lives (t₁/₂ = 3.1 h) and near-complete oral bioavailability (F = 96%) due to reduced first-pass metabolism [2].

Triazole derivatives leveraged their hydrophilic character to improve distribution. 4c showed a volume of distribution (Vd = 1.8 L/kg) indicating extensive tissue penetration, critical for targeting solid tumors. P-glycoprotein efflux ratios (ER < 2.5) confirmed these analogs avoided multidrug resistance mechanisms. Collectively, these optimizations yielded derivatives with balanced properties: cLogP (3.1–3.8), topological polar surface area (TPSA = 75–85 Ų), and permeability (PAMPA > 5 × 10⁻⁶ cm/s), aligning with Lipinski’s criteria for drug-likeness [1] [8].

Table 3: Pharmacokinetic Properties of Optimized Derivatives

Parameter3d (Carbothioamide)3e (Carbothioamide)5 (Oxadiazole)4c (Triazole)
Solubility (µM, pH7)58.262.7268145
Microsomal Stability (% remaining)87.585.394.882.6
Plasma Protein Binding (%)78.181.975.473.2
t₁/₂ (h, rat IV)2.82.63.12.4
Oral Bioavailability (%)62.358.796.071.5

Properties

CAS Number

79822-46-1

Product Name

4-Tert-butyl-3-methoxybenzoic acid

IUPAC Name

4-tert-butyl-3-methoxybenzoic acid

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-12(2,3)9-6-5-8(11(13)14)7-10(9)15-4/h5-7H,1-4H3,(H,13,14)

InChI Key

CSJQLIMNCLFPLZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)OC

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.